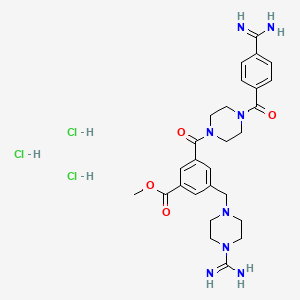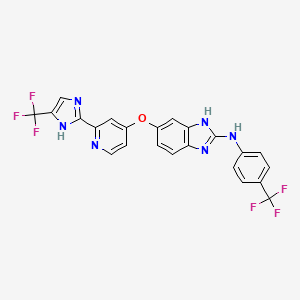
CBB1007 (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible and substrate competitive LSD1 selective inhibitor (IC50 = 5.27 μM for hLSD1). CBB1007 efficiently can block LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM) with no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. Increases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM), and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells (IC50 ≤ 3.74 μM). CBB1007 was Shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM).
Scientific Research Applications
Application in Biological Treatment of Wastewaters
The degradation of commercial model dyes, including Coomassie Brilliant Blue G-250 (CBB), by Bacillus aryabhattai DC100, was investigated in the treatment of textile wastewater. The study showed effective decolorization and Chemical Oxygen Demand (COD) reductions, suggesting potential applications in bioremediation of textile industry effluents (Paz et al., 2017).
Contribution to Solubilization Studies
Research on the solubilization of Dense Nonaqueous Phase Liquids (DNAPLs) by mixed surfactants included CBB. This study offers insights into surfactant-based remediation strategies that could decrease the risk of contaminant migration in aquifers and reduce remediation costs (Zhao et al., 2006).
Mechanistic Insights into Protein Binding
Research into the mechanism of Coomassie brilliant blue G-250 (CBB) binding to proteins developed a sensitive hydrophobic assay for proteins. This understanding has applications in developing highly sensitive protein assays (Georgiou et al., 2008).
Enhanced Biodegradation Studies
A study on the enhanced biodegradation of sugarcane bagasse by Clostridium thermocellum with surfactant addition, where CBB was referenced, contributed to the understanding of consolidated bioprocessing (CBP) for lignocellulose biorefinement (Cheng et al., 2014).
properties
Molecular Formula |
C27H37Cl3N8O4 |
|---|---|
Molecular Weight |
643.99 |
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |
InChI |
InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





